Phenobarbital is a barbituric acid derivative with a long history of use in scientific research. [, , , ] It is classified as a non-selective central nervous system depressant and serves as an important tool for studying various neurological and physiological processes. [, , , , , , ]
Future Directions
Further investigation into the molecular mechanisms underlying phenobarbital's paradoxical effects on seizure activity in certain animal models. [] This research could provide valuable insights into the development of novel antiepileptic drugs with improved efficacy and safety profiles.
Exploring the potential of phenobarbital as a tool to study the long-term effects of early-life exposure to environmental toxins on neurodevelopment and behavior. [, ]
Developing novel drug delivery systems for phenobarbital to improve its therapeutic index and reduce the risk of side effects. [, , ]
Investigating the potential of phenobarbital derivatives as inhibitors of specific enzymes, such as gamma-glutamyltranspeptidase, for therapeutic purposes. []
Related Compounds
Pentobarbital
Relevance: Pentobarbital is structurally similar to phenobarbital, differing only in the substituent at the 5-position of the barbituric acid ring. The studies mention pentobarbital in the context of managing refractory status epilepticus, where it is often used to achieve burst suppression before transitioning to phenobarbital maintenance therapy. [, ]
Allopregnanolone
Relevance: Allopregnanolone shares a mechanism of action with phenobarbital, both enhancing GABAA receptor function. One study demonstrated a synergistic protective effect against seizures when allopregnanolone and phenobarbital were co-administered, suggesting potential therapeutic benefits of combining these compounds. []
Carbamazepine
Relevance: Carbamazepine, while not structurally similar to phenobarbital, is another commonly used antiepileptic drug. One study investigated the behavioural side effects of carbamazepine compared to phenobarbital in children with epilepsy, finding no significant difference between the two treatments. [] Additionally, one study aimed to detect the illegal addition of both phenobarbital and carbamazepine in traditional Chinese anti-epileptic drugs, highlighting their shared therapeutic application. []
Valproic Acid
Relevance: While structurally distinct from phenobarbital, valproic acid is another commonly prescribed antiepileptic drug. Studies have compared its side effects and effects on halothane-induced liver injury to those of phenobarbital. [, ]
Hexobarbital
Relevance: Hexobarbital is structurally similar to phenobarbital, with an additional methyl group substituent on the barbituric acid ring. Studies investigated the effect of phenobarbital and its derivatives on the duration of hexobarbital-induced hypnosis in rats, indicating potential for metabolic interactions between these compounds. [, , ]
Aroclor 1254
Relevance: Although not structurally related to phenobarbital, Aroclor 1254 is a known inducer of cytochrome P450 enzymes, specifically the CYP2B subfamily. One study used Aroclor 1254 to investigate the effects of neonatal phenobarbital exposure on the metabolism of testosterone in adult rats. [] The study revealed that neonatal phenobarbital exposure altered both constitutive and Aroclor 1254-induced testosterone metabolism, highlighting the potential for long-term impacts of early-life phenobarbital exposure on drug metabolism.
Dichlorodiphenyltrichloroethane (DDT)
Relevance: While structurally dissimilar to phenobarbital, DDT is a known inducer of hepatic microsomal enzymes, particularly CYP2B enzymes, similar to phenobarbital. One study compared the enhancing effects of phenobarbital, DDT, amobarbital, and diphenylhydantoin on 2-acetylaminofluorene-induced hepatic tumorigenesis in rats. [] The study found that both phenobarbital and DDT stimulated liver DNA synthesis, increased liver weight, and enhanced tumor formation, suggesting similar mechanisms of action in promoting liver cancer.
m-Chlorophenobarbital
Relevance: This compound was investigated alongside other phenobarbital derivatives for its effects on hexobarbital-induced hypnosis in rats. The study found that m-chlorophenobarbital, like phenobarbital, significantly shortened the duration of hexobarbital hypnosis, indicating its potential as an inducer of drug-metabolizing enzymes. []
Zonisamide
Relevance: Zonisamide, while not structurally related to phenobarbital, was used as an alternative antiepileptic medication in a case where phenobarbital was suspected to have caused pseudolymphoma in a dog. [] This highlights its potential utility in cases where phenobarbital is not tolerated or contraindicated.
Classification and Sources
Phenobarbital is classified as a barbiturate, specifically a derivative of barbituric acid. Its chemical formula is C12H12N2O3, with a relative molecular mass of approximately 232.24 g/mol. The compound was first introduced in 1912 and has been synthesized from various precursors, including derivatives of diethyl malonate and urea.
Synthesis Analysis
The synthesis of phenobarbital typically involves two main methods:
Condensation Reaction: This method begins with the condensation of a derivative of diethyl malonate with urea in the presence of a strong base. A common approach uses benzyl cyanide to yield phenylacetic acid ethyl ester, which undergoes subsequent reactions to form diethyl phenylmalonate. Finally, a condensation reaction with urea produces phenobarbital.
Alternative Synthetic Routes: Another method involves using diethyl carbonate and ethyl bromide to create α-phenylcyanoacetic ester, which is then condensed with urea to yield phenobarbital after hydrolysis. Recent advancements have introduced new synthetic routes that utilize diethyl 2-ethyl-2-phenylmalonate as a starting material, enhancing yield and efficiency.
Molecular Structure Analysis
Phenobarbital features a unique molecular structure characterized by a pyrimidine ring system. The structure can be described as follows:
Chemical Formula: C12H12N2O3
Molecular Weight: Approximately 232.24 g/mol
Structural Features: The compound consists of a five-membered barbituric acid framework with ethyl and phenyl substituents at the 5-position. The arrangement contributes to its pharmacological activity, particularly its interaction with gamma-aminobutyric acid (GABA) receptors.
Structural Data
Melting Point: 174 °C
Physical Appearance: White crystalline plates
Spectroscopic Characteristics: Infrared spectroscopy, nuclear magnetic resonance, and ultraviolet-visible spectroscopy are commonly employed for characterization.
Chemical Reactions Analysis
Phenobarbital participates in several chemical reactions relevant to its pharmacological function:
Mechanism of Action
The primary mechanism of action for phenobarbital involves modulation of GABA-A receptors:
GABA Interaction: Phenobarbital binds to specific subunits of the GABA-A receptor complex, prolonging the opening duration of chloride channels. This leads to an increased influx of chloride ions into neurons.
Central Nervous System Depression: By enhancing inhibitory neurotransmission, phenobarbital decreases neuronal excitability and reduces seizure activity. It also inhibits excitatory glutamate signaling pathways, contributing to its anticonvulsant effects.
Pharmacokinetics
Absorption: Rapidly absorbed post-administration; peak plasma concentrations occur within 30 minutes to 1 hour after oral intake.
Distribution: Widely distributed across body tissues.
Elimination Half-Life: Ranges from two to seven days due to its long-lasting effects.
Physical and Chemical Properties Analysis
Phenobarbital exhibits several notable physical and chemical properties:
Appearance: White crystalline solid.
Solubility: Soluble in organic solvents such as ethanol; poorly soluble in water.
Melting Point: Approximately 174 °C.
pKa Value: Around 7.4, indicating its weakly acidic nature which influences its solubility and absorption characteristics.
Analytical Methods
Common analytical techniques for assessing purity and identity include:
High-performance liquid chromatography (HPLC)
Infrared absorption spectroscopy
Thin-layer chromatography
Applications
Phenobarbital's applications span various medical fields:
Anticonvulsant Therapy: Primarily used in the management of seizure disorders.
Sedative-Hypnotic Agent: Employed for short-term treatment of insomnia.
Withdrawal Management: Used in detoxification protocols for patients withdrawing from benzodiazepines or alcohol.
Preoperative Sedation: Occasionally administered before surgical procedures to induce sedation.
34.8 [ug/mL] (The mean of the results at pH 7.4) less than 0.1 mg/mL at 57 °F (NTP, 1992) 1 g soluble in: about 1 L water ; 8 mL alcohol; 40 mL chloroform; 12 mL ether; about 700 mL benzene. Solluble in alkali hydroxides and carbonates. LOW LIPID SOLUBILITY Insoluble in benzene; soluble in ethanol, ethyl ether; slightly soluble in dimehtyl sulfoxide Soluble in alcohol, ether, chloroform, alkali hydroxides, alkali carbonate solutions In water, 1.11X10+3 mg/L at 25 °C. 2.76e-01 g/L
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Selective HIV-1 inhibitor triggering premature HIV-1 uncoating in target cells and mimicking the activity of the retrovirus restriction factor TRIM5 PF-3450074, also known as PF74, is a HIV-1 inhibitor that targets HIV capsid protein. PF74 binds specifically to HIV-1 particles and triggers premature HIV-1 uncoating in target cells.
PF-3774076 is a CNS penetrant, potent, selective, partial agonist at the human α1A adrenoceptor. PF-3774076 is selective over α1B and α1D adrenoceptors.
CCR2 Antagonist PF-04136309 is an orally available human chemokine receptor 2 (CCR2) antagonist with potential immunomodulating and antineoplastic activities. Upon oral administration, CCR2 antagonist PF-04136309 specifically binds to CCR2 and prevents binding of the endothelium-derived chemokine ligand CLL2 (monocyte chemoattractant protein-1 or MCP1) to its receptor CCR2, which may result in inhibition of CCR2 activation and signal transduction. This may inhibit inflammatory processes as well as angiogenesis, tumor cell migration, and tumor cell proliferation. The G-protein coupled receptor CCR2 is expressed on the surface of monocytes and macrophages, stimulates the migration and infiltration of these cell types, and plays an important role in inflammation, angiogenesis, and tumor cell migration and proliferation.
PF-4800567 is a pyrazolopyrimidine that is 1H-pyrazolo[3,4-d]pyrimidin-4-amine which is substituted at positions 1 and 3 by tetrahydro-2H-pyran-4-yl and (m-chlorophenoxy)methyl groups, respectively. It is a selective inhibitor of the epsilon isoform of casein kinase 1 (CK1epsilon). It has a role as an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor. It is a pyrazolopyrimidine, a member of monochlorobenzenes, an aromatic ether and a member of oxanes.
PF-5081090 is a potent inhibitor of LpxC, a metalloenzyme required for the synthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. The IC50 for enzyme inhibition is 1.1 nM and the minimal inhibitory concentration (MIC) for inhibiting growth of Pseudomonas aeruginosa growth is 0.008 mg/mL.